5-(Pyridin-2-yl)thiophene-2-boronic acid
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Overview
Description
[5-(Pyridin-2-yl)thiophen-2-yl]boronic acid: is an organoboron compound with the molecular formula C9H8BNO2S. It is a boronic acid derivative that contains both pyridine and thiophene rings, making it a versatile compound in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: This method involves the exchange of halogen with a metal (such as lithium or magnesium) followed by borylation.
Directed Ortho-Metallation (DoM) and Borylation: This method involves the metallation of the pyridine ring at the ortho position, followed by borylation.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium-Catalyzed C-H Borylation: This method involves the direct borylation of C-H bonds in pyridine using iridium or rhodium catalysts.
Industrial Production Methods: Industrial production methods for [5-(pyridin-2-yl)thiophen-2-yl]boronic acid typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form the corresponding boronate esters.
Substitution: The compound can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form various biaryl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products:
Oxidation: Boronic acids or esters.
Reduction: Boronate esters.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: [5-(Pyridin-2-yl)thiophen-2-yl]boronic acid is used as a building block in the synthesis of complex organic molecules.
Biology:
Bioconjugation: The compound is used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Medicine:
Drug Development: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with boronic acid moieties.
Industry:
Mechanism of Action
The mechanism by which [5-(pyridin-2-yl)thiophen-2-yl]boronic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and applications, such as enzyme inhibition and molecular recognition .
Comparison with Similar Compounds
- [2-(Pyridin-2-yl)phenyl]boronic acid
- [3-(Pyridin-2-yl)phenyl]boronic acid
- [4-(Pyridin-2-yl)phenyl]boronic acid
Comparison:
- Uniqueness: [5-(Pyridin-2-yl)thiophen-2-yl]boronic acid is unique due to the presence of both pyridine and thiophene rings, which provide distinct electronic and steric properties compared to other pyridinylboronic acids .
- Applications: While other pyridinylboronic acids are also used in organic synthesis and medicinal chemistry, the thiophene ring in [5-(pyridin-2-yl)thiophen-2-yl]boronic acid offers additional versatility in material science applications .
Properties
Molecular Formula |
C9H8BNO2S |
---|---|
Molecular Weight |
205.05 g/mol |
IUPAC Name |
(5-pyridin-2-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO2S/c12-10(13)9-5-4-8(14-9)7-3-1-2-6-11-7/h1-6,12-13H |
InChI Key |
QMCMMLFIMZTJOD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=CC=N2)(O)O |
Origin of Product |
United States |
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